molecular formula C4H8N2O B3145031 Azetidine-1-carboxamide CAS No. 5661-52-9

Azetidine-1-carboxamide

Cat. No. B3145031
CAS RN: 5661-52-9
M. Wt: 100.12 g/mol
InChI Key: PVXOUGHWLCBJOW-UHFFFAOYSA-N
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Description

Azetidine is a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .


Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .

Mechanism of Action

Target of Action

Azetidine-1-carboxamide primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .

Mode of Action

Azetidine-1-carboxamide interacts with STAT3 by inhibiting its DNA-binding activity . This interaction disrupts the formation of STAT3:STAT3 dimers, which are essential for the translocation of STAT3 to the nucleus and subsequent binding to specific DNA-response elements in target gene promoters .

Biochemical Pathways

The inhibition of STAT3 by Azetidine-1-carboxamide affects various biochemical pathways. The primary pathway is the JAK-STAT signaling pathway, which is initiated upon receptor ligand binding . The inhibition of STAT3 disrupts this pathway, leading to changes in gene transcription and, consequently, cellular responses .

Pharmacokinetics

The ring strain of azetidines, which is driven by a considerable ring strain, contributes to their reactivity . This reactivity can be triggered under appropriate reaction conditions, suggesting that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by these factors .

Result of Action

The inhibition of STAT3 by Azetidine-1-carboxamide results in the disruption of STAT3’s DNA-binding activity . This disruption leads to changes in gene transcription and, consequently, cellular responses . In the context of cancer, for example, this can result in the inhibition of cell growth and the induction of apoptosis .

Action Environment

The action of Azetidine-1-carboxamide is influenced by various environmental factors. For instance, the reactivity of azetidines, including Azetidine-1-carboxamide, can be triggered under appropriate reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, temperature, and the presence of other molecules .

Safety and Hazards

Azetidine is highly flammable and causes severe skin burns and eye damage . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions .

properties

IUPAC Name

azetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)6-2-1-3-6/h1-3H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOUGHWLCBJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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